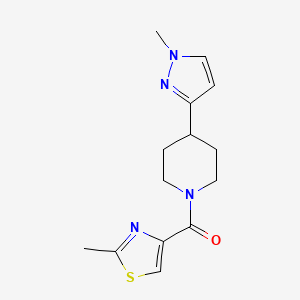

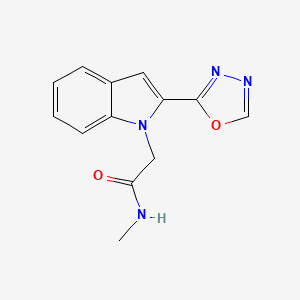

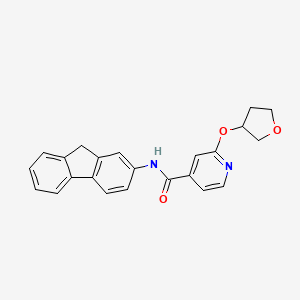

![molecular formula C22H18ClN3O2 B2920921 3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923185-82-4](/img/structure/B2920921.png)

3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[3,2-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents. These compounds were prepared from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, followed by palladium catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidine derivatives is simple and versatile, allowing for a wide range of emissions spanning the entire visible region from blue to red .Chemical Reactions Analysis

The synthesis of pyrido[3,2-d]pyrimidine derivatives involves palladium catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position .Scientific Research Applications

Synthetic Methodologies

Pyrido[2,3-d]pyrimidines have been synthesized through various methods, indicating the chemical interest in these compounds for further pharmacological studies. A straightforward synthesis method has been developed, reflecting the compound's structural diversity and its potential variation in biopharmaceutical properties, including solubility and permeability coefficients (Jatczak et al., 2014).

Antitumor Activities

Research into pyrido[2,3-d]pyrimidines has shown significant potential in antitumor activities. For instance, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrated potent inhibition of mammalian dihydrofolate reductase and activity against specific carcinomas (Grivsky et al., 1980).

Urease Inhibition

Compounds synthesized from pyrido[1,2-a]pyrimidine-2,4(3H)-dione showed varying degrees of urease inhibition activity. This highlights the potential use of such compounds in designing inhibitors against urease, an enzyme involved in various diseases (Rauf et al., 2010).

Heterocyclic Derivatives Synthesis

Efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, showcasing their chemical diversity and potential for further pharmacological exploration (Ashraf et al., 2019).

Nonlinear Optical Properties

Studies on novel styryl dyes, including derivatives of pyrido[2,3-d]pyrimidine, have explored their third-order nonlinear optical properties, suggesting applications in nonlinear optical materials for device applications (Shettigar et al., 2009).

Mechanism of Action

While the specific mechanism of action for “3-(4-chlorobenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is not available, pyrido[3,2-d]pyrimidine derivatives have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)13-25-19-3-2-12-24-20(19)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIIUPVYOIULDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

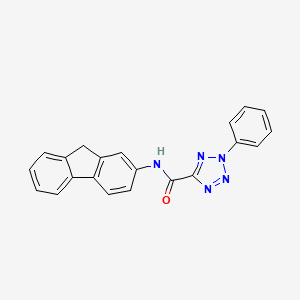

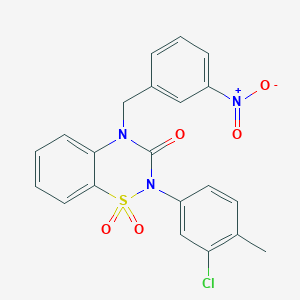

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)

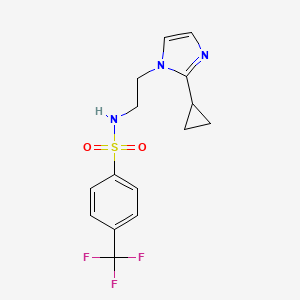

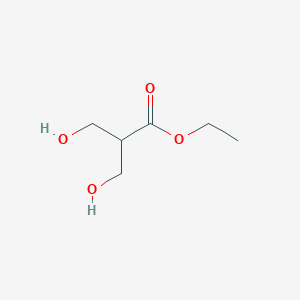

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2920840.png)

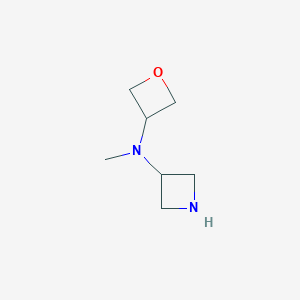

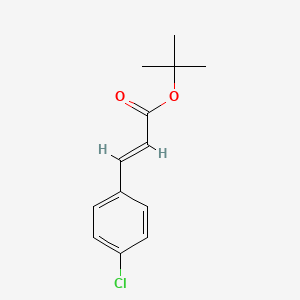

![3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2920847.png)

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)